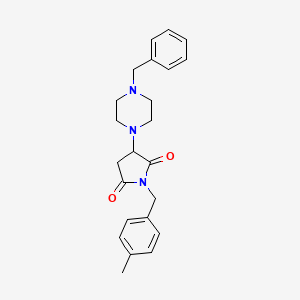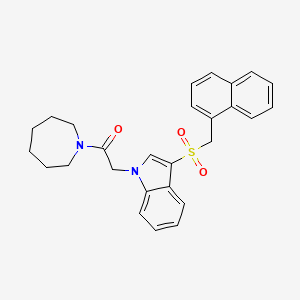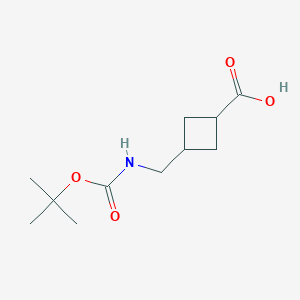
(2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a small molecule that has shown promising results in various studies, making it a potential candidate for drug development.
Applications De Recherche Scientifique
Molecular Interaction Studies
Molecular interaction studies of closely related compounds, such as CB1 cannabinoid receptor antagonists, employ computational methods like the AM1 molecular orbital method for conformational analysis. These studies contribute to the understanding of the steric binding interactions within the receptor sites, revealing insights into antagonist activity mechanisms. The exploration of conformational dynamics and pharmacophore modeling aids in the development of drugs targeting specific receptors, offering potential therapeutic benefits for conditions modulated by these receptors (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and tested for their antimicrobial and anticancer activities. These compounds, characterized by their unique molecular frameworks, exhibit promising activities, surpassing reference drugs like doxorubicin in certain assays. Such research underscores the potential of structurally complex molecules for developing new therapeutic agents against microbial infections and cancer (Hafez et al., 2016).
Antioxidant and Antibacterial Activities
The synthesis of tri-substituted pyrazoles and their evaluation for antibacterial and antioxidant activities demonstrate the diverse biological significance of pyrazole derivatives. These activities are further elucidated through computational methods like DFT and molecular docking, providing a comprehensive understanding of their potential mechanisms of action. The compounds show moderate activity against various bacterial strains and possess antioxidant properties, indicating their potential for further development into therapeutic agents (Lynda, 2021).
Antimycobacterial Activity
Research into nicotinic acid hydrazide derivatives has identified compounds with significant antimycobacterial activity. By modifying the molecular structure to include (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone and related moieties, these studies contribute to the search for new treatments against mycobacterial infections, showcasing the role of chemical synthesis in addressing global health challenges (Sidhaye et al., 2011).
Structural and Catalytic Studies
Investigations into the structural characteristics and catalytic activities of compounds containing furan and pyrazole units reveal their utility in organometallic chemistry and potential applications in catalysis. These studies highlight the versatility of such compounds in facilitating bond cleavage reactions in heterocycles, expanding our understanding of their chemical reactivity and potential industrial applications (Jones et al., 1995).
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-10-14(12(2)21-11)16(20)19-8-4-13(5-9-19)15-6-7-18(3)17-15/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSNZJMXGSYGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)
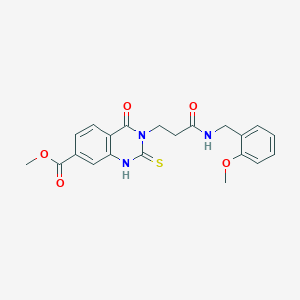
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2686802.png)
![tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2686805.png)
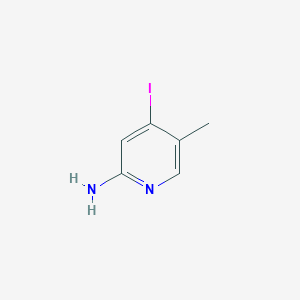
![N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2686807.png)
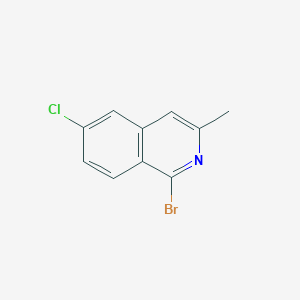

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2686814.png)


